N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of both a quinazolinone moiety and a substituted phenyl ring in its structure suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under reflux conditions.
Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.
Amide Bond Formation: The final step involves coupling the substituted phenyl ring with the quinazolinone core via an amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: N-(3-hydroxy-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide.
Reduction: N-(3-chloro-4-methoxyphenyl)-6-(4-dihydroquinazolin-3(4H)-yl)hexanamide.
Substitution: N-(3-amino-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules suggests applications in studying protein-ligand interactions.
Medicine
In medicine, derivatives of quinazolinone are being investigated for their anticancer properties. This compound may exhibit similar properties, making it a subject of interest in cancer research.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the substituted phenyl ring can enhance binding affinity and specificity. This dual interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)butanamide
- N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)pentanamide
- N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)heptanamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has a unique hexanamide linker, which may influence its biological activity and pharmacokinetic properties. This structural variation can result in different binding affinities and specificities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22ClN3O3 |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-11-10-15(13-17(19)22)24-20(26)9-3-2-6-12-25-14-23-18-8-5-4-7-16(18)21(25)27/h4-5,7-8,10-11,13-14H,2-3,6,9,12H2,1H3,(H,24,26) |
InChI Key |
LRCXAQCQJYRPOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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